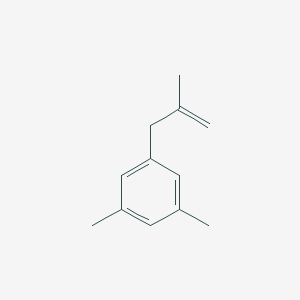

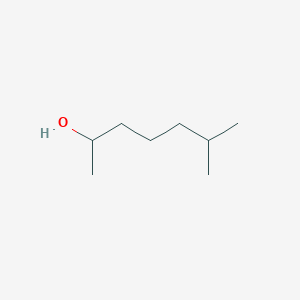

3-(3,5-Dimethylphenyl)-2-methyl-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of structurally related compounds often involves multistep reactions, including condensation, Wittig reactions, and Diels-Alder reactions. For example, Gosselin et al. (1999) detailed a regioselective synthesis of 3,4-dimethylpenta-1,3-diene through a series of reactions, highlighting the methodologies that could be adapted for synthesizing compounds with similar backbones (Gosselin, Bourdy, Mille, & Perrotin, 1999).

Molecular Structure Analysis

Molecular structure determinations, such as those performed by Low et al. (2002), provide insights into the crystalline structure and intermolecular interactions of closely related compounds, shedding light on how substituents like dimethylphenyl groups influence molecular conformation (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies on similar compounds have shown that the presence of methyl and phenyl groups can affect electron distribution, potentially impacting reactions like Diels-Alder, sigmatropic rearrangements, and others. For instance, Zsindely and Schmid (1968) investigated sigmatropic rearrangements, providing a basis for understanding the reactivity of compounds with similar structures (Zsindely & Schmid, 1968).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are critical for practical applications. The crystal structure analysis provides insights into the solid-state conformation, which can be linked to physical properties. For instance, Tariq et al. (2010) detailed the crystal structure of a dimethylphenyl isoindole derivative, which could be analogous in understanding the crystalline behavior of "3-(3,5-Dimethylphenyl)-2-methyl-1-propene" (Tariq, Noreen, Tahir, Ahmad, & Fayyaz-ur-Rehman, 2010).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's applications in synthesis and material science. The electronic structure and functional groups significantly influence these properties. Research on related compounds, such as the study by Barakat et al. (2015), can provide insights into the chemical behavior and potential reactivity patterns of "3-(3,5-Dimethylphenyl)-2-methyl-1-propene" (Barakat, Al-Najjar, Al-Majid, Soliman, Mabkhot, Ghabbour, & Fun, 2015).

Applications De Recherche Scientifique

Photorelease Protecting Groups

One relevant application is in the development of photoremovable protecting groups for carboxylic acids. The study on 2,5-dimethylphenacyl (DMP) esters highlights the potential of certain dimethylphenyl derivatives in organic synthesis and biochemistry. These compounds can efficiently release carboxylic acids upon irradiation, showing promise for "caged" compounds in biochemical research (Zabadal et al., 2001).

Polymer Science

Another significant area of application is in polymer science. Copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate have been synthesized and characterized, indicating the use of dimethylphenyl derivatives in creating materials with specific solubility, thermal properties, and reactivity ratios. Such studies show the versatility of these compounds in tailoring the properties of polymers for various industrial applications (Vijayanand et al., 2002).

Luminescence Sensing

Dimethylphenyl derivatives are also explored in the context of luminescence sensing. Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be selectively sensitive to benzaldehyde derivatives. This application demonstrates the potential of dimethylphenyl compounds in developing sensitive and selective sensors for organic molecules, which could be useful in environmental monitoring and chemical analysis (Shi et al., 2015).

Catalysis

In catalysis, nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including those with dimethylphenyl groups, have been identified as efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This research underscores the role of dimethylphenyl derivatives in advancing catalytic processes for high-performance polymer production (Meier et al., 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)5-12-7-10(3)6-11(4)8-12/h6-8H,1,5H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRIMIZOWFHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641227 |

Source

|

| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-2-methyl-1-propene | |

CAS RN |

119612-48-5 |

Source

|

| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

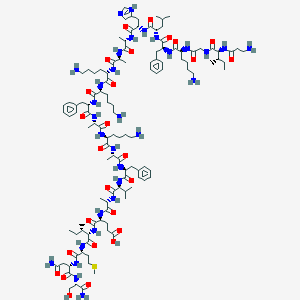

![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)